2,3,3',4-Tetrabromodiphenyl ether

Übersicht

Beschreibung

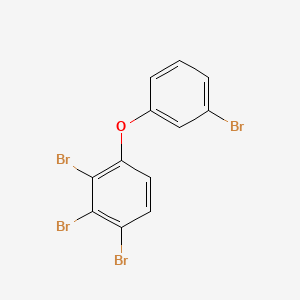

2,3,3’,4’-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) which is a class of organobromine compounds used as flame retardants . It has the molecular formula C12H6Br4O . It is one of the highest homologues of PBDEs in environmental media and has lipophilic and bioaccumulation characteristics .

Molecular Structure Analysis

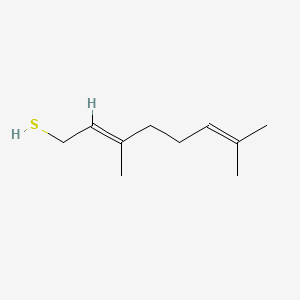

The molecular structure of 2,3,3’,4’-Tetrabromodiphenyl ether consists of two halogenated aromatic rings . The average mass is 485.791 Da and the monoisotopic mass is 481.715179 Da .Physical and Chemical Properties Analysis

2,3,3’,4’-Tetrabromodiphenyl ether has a Log Kow (KOWWIN v1.67 estimate) of 6.77, a boiling point of 405.51°C (Adapted Stein & Brown method), and a melting point of 161.73°C (Mean or Weighted MP) .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Identification of Metabolites :

- Research has identified hydroxylated metabolites in rats exposed to BDE-47. These metabolites include hydroxylated tetrabrominated and tribrominated diphenyl ethers, highlighting the compound's metabolic transformation in biological systems (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

Degradation and Removal Techniques :

- A study demonstrated a synergistic effect of ball-milled Al particles with vitamin B12 in degrading BDE-47, suggesting a low-cost and highly reactive method for hydrodebromination (Yang et al., 2018).

Environmental Fate and Risk Assessment :

- Investigations into the conformational properties of PBDEs, including BDE-47, are crucial for understanding their environmental fate and potential human health risks (Hu et al., 2005).

Photocatalytic Degradation Studies :

- A study on the photo-removal of BDE-47 using a novel Z-scheme system showed enhanced reductive debromination activity, highlighting an efficient method for removing such pollutants using solar energy (Liang et al., 2019).

Toxicity and Ecotoxicity Investigations :

- The chronic toxicity of BDE-47 on marine algae and freshwater crustaceans was studied, providing insights into the environmental impact of this compound (Källqvist, Grung, & Tollefsen, 2006).

Biodegradation and Bioremediation Studies :

- A study on the biodegradation of BDE-47 by Achromobacter xylosoxidans GYP4 demonstrated a high degradation efficiency, suggesting potential for bioremediation of contaminated environments (Wang et al., 2019).

Safety and Hazards

2,3,3’,4’-Tetrabromodiphenyl ether is a highly flammable liquid and vapor. It causes skin irritation and may cause drowsiness or dizziness. It is very toxic to aquatic life with long-lasting effects . It is recommended to handle it in a well-ventilated place, avoid dust formation, and avoid contact with skin and eyes .

Wirkmechanismus

- PBDE 55 primarily targets the retina and related visual systems. Our studies have shown that it can disrupt retina morphologies and gene expressions in zebrafish larvae . Specifically, it affects the expression of opsins (cone and rod photoreceptor proteins) and rhodopsin, which are crucial for color vision and light perception.

Target of Action

Biochemische Analyse

Biochemical Properties

PBDE 55 can interact with various biomolecules, leading to biochemical reactions. For instance, it has been found to modulate the intracellular miRNA profile, small extracellular vesicles (sEVs) biogenesis, and their miRNA cargo in THP-1 macrophages . This modulation can affect biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Cellular Effects

PBDE 55 can have significant effects on various types of cells and cellular processes. It has been shown to impair macrophage and basophil activities . PBDE 55 can also interfere with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs . Moreover, it can exacerbate the LPS-induced pro-inflammatory response in macrophages, inducing the overexpression of the IL-6 and the MMP9 genes .

Molecular Mechanism

At the molecular level, PBDE 55 exerts its effects through various mechanisms. It can induce epigenetic effects in M (LPS) THP-1 cells by modulating the expression of a set of intracellular miRNAs . Additionally, PBDE 55 can interfere with the biogenesis of sEVs and overload specific immune-related miRNAs in PBDE 55 derived sEVs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PBDE 55 can change over time. For instance, it has been observed that PBDE 55 can induce slow debromination in all microcosms, with considerable growth of Dehalococcoides and Dehalogenimonas over the incubation period .

Eigenschaften

IUPAC Name |

1,2,3-tribromo-4-(3-bromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-2-1-3-8(6-7)17-10-5-4-9(14)11(15)12(10)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHUMJGEWQPWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C(=C(C=C2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881108 | |

| Record name | 1,2,3-Tribromo-4-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Composition of commercial Tetrabromodiphenyl ether: 7.6% polybrominated diphenyl ethers, 41-41.7% tetrabromodiphenyl ether, 44.4-45% pentabromodiphenyl ether and 6-7% hexabromodiphenyl ether." [HSDB] | |

| Record name | Tetrabromodiphenyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.20X10-6 mm Hg at 25 °C | |

| Details | Sjodin A et al; Environ Int 29: 829-39 (2003) | |

| Record name | Tetrabromodiphenyl Ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

446254-27-9, 40088-47-9 | |

| Record name | 2,3,3',4-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Tribromo-4-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GBI36957 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrabromodiphenyl Ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.